

Application Notes and Protocols: (Rac)-Z-FA-FMK

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Z-FA-FMK

Cat. No.: B10775715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone), is a potent, irreversible inhibitor of cysteine proteases.[1] It is widely utilized in research to study cellular processes involving these enzymes, such as apoptosis. **(Rac)-Z-FA-FMK** primarily targets cathepsins B and L and also selectively inhibits effector caspases, including caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10.[2][3][4] Due to its specific inhibitory properties, it is also employed as a negative control in experiments involving caspase inhibitors that target an aspartate residue in the P1 position.[5][6] This document provides detailed information on the solubility of **(Rac)-Z-FA-FMK** in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and application in cell-based assays.

Quantitative Data: Solubility in DMSO

The solubility of **(Rac)-Z-FA-FMK** in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available quantitative data from various suppliers. It is important to note that using fresh, high-purity DMSO is recommended, as moisture absorption can reduce solubility.[7]

| Supplier/Source | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|-------------------|--------------------|--------------------------|-----------------------------------|
| Selleck Chemicals | 77 | 199.26 | Use fresh, moisture-free DMSO.[7] |
| TargetMol | 71 | 183.74 | Sonication is recommended.[8] |
| APExBIO | ≥13.45 | - | - |
| Novus Biologicals | 1 mg in 259 µL | 10 | For a 10 mM stock solution. |
| BD Biosciences | 1 mg in 263 µL | 10 | For a 10 mM stock solution.[5][6] |

Molecular Weight of **(Rac)-Z-FA-FMK**: 386.42 g/mol [7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **(Rac)-Z-FA-FMK** in DMSO, a common starting concentration for many cell culture experiments.

Materials:

- **(Rac)-Z-FA-FMK** powder
- High-purity, anhydrous DMSO (>99.9%)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure:

- Bring the vial of **(Rac)-Z-FA-FMK** powder to room temperature before opening to prevent condensation.
- To prepare a 10 mM solution, dissolve 1 mg of **(Rac)-Z-FA-FMK** in 259 μ L of high-purity DMSO.
- Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[8]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 6-8 months or at -80°C for up to one year.[8]

Application in Cell Culture: Inhibition of Apoptosis

This protocol provides a general guideline for using **(Rac)-Z-FA-FMK** as a negative control in apoptosis inhibition assays. The final concentration should be optimized for the specific cell type and experimental conditions.

Materials:

- Cells in culture
- Complete cell culture medium
- Apoptosis-inducing agent
- 10 mM **(Rac)-Z-FA-FMK** stock solution in DMSO
- Positive control caspase inhibitor (e.g., Z-VAD-FMK)[9]
- Multi-well cell culture plates

Procedure:

- Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

- Prepare the working solution of **(Rac)-Z-FA-FMK** by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 20-100 μ M).[3][7] For example, to achieve a 20 μ M final concentration, add 2 μ L of the 10 mM stock solution to 1 mL of culture medium.
- Ensure the final concentration of DMSO in the culture medium does not exceed 0.2%, as higher concentrations can be toxic to cells.[5]
- Pre-incubate the cells with the **(Rac)-Z-FA-FMK**-containing medium for 1-2 hours before inducing apoptosis.
- Add the apoptosis-inducing agent to the appropriate wells. Include wells with the apoptosis inducer alone and wells with a positive control caspase inhibitor.
- Incubate the cells for the desired period to allow for the induction of apoptosis.
- Assess apoptosis using a suitable method, such as Annexin V staining, caspase activity assays, or DNA fragmentation analysis.

Visualization of Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and highlights the points of inhibition by **(Rac)-Z-FA-FMK**. **(Rac)-Z-FA-FMK** selectively inhibits effector caspases, thereby blocking the execution phase of apoptosis.



[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis pathway showing inhibition of effector caspases by **(Rac)-Z-FA-FMK**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Z-FA-FMK - Nordic Biosite [nordicbiosite.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-Z-FA-FMK]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775715#rac-z-fa-fmk-solubility-in-dmsol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com